molecular formula C29H32N4O3S B11964658 (5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one

(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one

Cat. No.: B11964658
M. Wt: 516.7 g/mol
InChI Key: CWUFAKJSUJIGFP-WGARJPEWSA-N
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Description

The compound (5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazole ring, a pyrazole ring, and a morpholine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one involves multiple steps, typically starting with the preparation of the thiazole and pyrazole intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The final step usually involves the condensation of the intermediates under controlled temperature and pH conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain kinases or modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)formamide
  • (-)-Carvone
  • Amitraz

Uniqueness

Compared to similar compounds, (5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H32N4O3S

Molecular Weight

516.7 g/mol

IUPAC Name

(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C29H32N4O3S/c1-18(2)35-25-12-11-22(13-19(25)3)27-23(17-33(31-27)24-9-7-6-8-10-24)14-26-28(34)30-29(37-26)32-15-20(4)36-21(5)16-32/h6-14,17-18,20-21H,15-16H2,1-5H3/b26-14-

InChI Key

CWUFAKJSUJIGFP-WGARJPEWSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC(=C(C=C4)OC(C)C)C)C5=CC=CC=C5)/S2

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CN(N=C3C4=CC(=C(C=C4)OC(C)C)C)C5=CC=CC=C5)S2

Origin of Product

United States

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